molecular formula C12H9F3O2S B3039395 Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate CAS No. 1031929-14-2

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B3039395
CAS No.: 1031929-14-2
M. Wt: 274.26 g/mol
InChI Key: IZIORUJPSGLHJH-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a trifluoromethyl (-CF₃) group at position 3 and an ethyl ester (-COOEt) at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 3-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-9(12(13,14)15)7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIORUJPSGLHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of triethylamine. This reaction is carried out under microwave-assisted conditions, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis can be scaled up for industrial production, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

While the search results do not offer an exhaustive overview of the applications of "Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate," they do provide some insight into its synthesis and potential uses in creating other compounds.

Synthesis and chemical scaffold

  • Microwave-assisted synthesis A method for rapid synthesis of 3-aminobenzo[b]thiophenes, which can be further derivatized, involves microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine . This method has been applied to create thieno[2,3-b]pyridine cores of LIMK1 inhibitors, benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffolds of MK2 inhibitors, and benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitors of PIM kinases .
  • Medicinal chemistry and drug discovery Scaffolds based on 2- or 3-aminobenzo[b]thiophenes show promise in fragment-based drug discovery, hit identification, and lead development, including approaches toward antimitotic agents .
  • Metal-catalyzed processes Microwave irradiation improves reaction efficiency and avoids the need for metal-catalyzed processes to establish the heterocycle .

Preparation of Benzo[b]thiophene-2-carboxylate

  • Ethyl 6-halogenobenzo[b]thiophene-2-carboxylate can be created by stirring a solution of 4-chloro-2-fluorobenzaldehyde, ethyl thioglycolate, and triethylamine in anhydrous DMSO . The mix is stirred at 80 °C for 2 hours, then at room temperature overnight, before being poured into ice/water .
  • Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is formed by stirring a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde, ethyl thioglycolate, and K2CO3 in anhydrous DMF at 60 °C for 2 hours . The mix is then diluted with water, extracted with Et2O, dried over Na2SO4, and concentrated under vacuum before recrystallization in MeOH .

Safety Considerations

  • The PDF provides safety information for Ethyl 3-amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, including the need to wash out the eyes immediately with fresh running water if the product comes into contact with them .

Mechanism of Action

The mechanism of action of Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .

Comparison with Similar Compounds

Substituent Variations on the Benzo[b]thiophene Core

Key analogs differ in substituent type, position, and electronic effects:

Compound Name Substituent Position Substituent Type Key Properties/Applications Reference
Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate Position 6 -CF₃ Enhanced lipophilicity; antimicrobial activity against S. aureus
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate Position 3 -OH Lower logP; intermediate for methoxy derivatives
Ethyl 3-methylbenzo[b]thiophene-2-carboxylate Position 3 -CH₃ Increased steric bulk; used in kinase inhibitors
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate Positions 3, 5 -NH₂, -CF₃ (saturated ring) Improved solubility; potential CNS activity

Key Findings :

  • Positional Isomerism: The trifluoromethyl group at position 3 (target compound) vs.
  • Functional Groups: Hydroxy (-OH) or amino (-NH₂) substituents improve water solubility but reduce metabolic stability compared to -CF₃ .

Heterocycle Analog: Benzo[b]furan Derivatives

Replacing the sulfur atom in benzo[b]thiophene with oxygen (yielding benzo[b]furan) modifies electronic and steric properties:

Compound Name Heterocycle Core DAS Value* (SARS-CoV-2 MPRO Inhibition) Reference
Ethyl 3-benzoylamino-5-[(imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate Benzo[b]thiophene High activity (Table 1, )
Ethyl 3-benzoylamino-5-[(imidazol-4-yl-methyl)-amino]-benzo[b]furan-2-carboxylate Benzo[b]furan Moderate activity (Table 1, )

Key Findings :

  • Electronic Effects : The sulfur atom in benzo[b]thiophene increases electron density and polarizability, enhancing interactions with hydrophobic enzyme pockets (e.g., SARS-CoV-2 MPRO) compared to benzo[b]furan .

Antimicrobial Activity

Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate derivatives exhibit potent activity against multidrug-resistant Staphylococcus aureus, with MIC values <1 µg/mL . The -CF₃ group likely enhances membrane permeability, while the ethyl ester improves bioavailability .

Kinase Inhibition

Ethyl 5-substituted benzo[b]thiophene-2-carboxylates (e.g., Gefitinib analogs) show anti-tumor activity by inhibiting EGFR tyrosine kinases. Substituents like methoxyquinazolinyl groups enhance target selectivity .

SARS-CoV-2 MPRO Inhibition

Benzo[b]thiophene derivatives with benzoylamino and imidazole side chains demonstrate high DAS values, indicating strong binding to the SARS-CoV-2 main protease (Mpro) active site .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP (e.g., Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: logP ≈ 3.5) compared to -OH (logP ≈ 2.1) .
  • Solubility: Amino or hydroxy substituents improve aqueous solubility but may reduce cell permeability .

Biological Activity

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses its mechanism of action, structure-activity relationships, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which significantly enhances its lipophilicity, allowing for better cell membrane penetration. The basic structure can be represented as follows:

Ethyl 3 trifluoromethyl benzo b thiophene 2 carboxylate\text{Ethyl 3 trifluoromethyl benzo b thiophene 2 carboxylate}

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Photo-induced Electron Transfer (PET) : This mechanism allows the compound to interact with various molecular targets within the cell.
  • Intramolecular Charge Transfer (ICT) : This contributes to its ability to modulate enzyme activity.
  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammation and pain responses .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown:

  • Inhibition of Bacterial Growth : The compound demonstrated varying degrees of activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
CompoundMIC (µg/mL)Activity
This compound≥128Moderate

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notable findings include:

  • Cytotoxic Effects : The compound showed cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values were indicative of its potency in inhibiting cell proliferation .
Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)25Moderate
HT-29 (Colon Cancer)30Significant

Anti-inflammatory Activity

The anti-inflammatory properties are particularly noteworthy, with studies reporting the ability to reduce inflammation markers in vitro and in vivo:

  • Inhibition of COX Enzymes : Compounds similar to this compound have shown IC50 values for COX enzymes that suggest substantial inhibition .
EnzymeIC50 (µM)
COX-129.2
COX-26.0

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated a strong correlation between the presence of the trifluoromethyl group and enhanced antibacterial activity against Gram-positive bacteria .
  • Anticancer Evaluation : In vitro assays conducted on human cancer cell lines demonstrated that the compound effectively induced apoptosis at concentrations lower than those required for significant cytotoxicity in normal cells, suggesting a potential therapeutic window for cancer treatment .

Q & A

Q. What are the common synthetic routes for ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate?

The compound is typically synthesized via cyclization of substituted benzaldehydes with thiol-containing esters. For example, substituted 2-fluorobenzaldehydes react with ethyl thioglycolate in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (K₂CO₃ or Et₃N) at 60–80°C to form the benzo[b]thiophene core . Subsequent trifluoromethylation may involve electrophilic substitution or coupling reactions with trifluoromethylating agents like Umemoto reagents .

Q. How is the purity and structure of this compound validated in research settings?

Characterization relies on 1H/13C NMR (300–500 MHz, DMSO-d6 or CDCl3), HRMS , and HPLC (≥98% purity criteria). For example, distinct aromatic proton signals in the 7.3–8.3 ppm range and carbonyl carbons at ~165 ppm in 13C NMR confirm the benzo[b]thiophene ester structure . X-ray crystallography is used for absolute configuration determination in advanced studies .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive molecules, such as STAT3 inhibitors (via derivatization to carboxanilides) and antimicrobial agents (through acylhydrazone functionalization). The trifluoromethyl group enhances metabolic stability and target affinity .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of benzo[b]thiophene derivatives?

Comparative studies show DMF at 60°C with K₂CO₃ yields 80–96% for halogenated derivatives, while DMSO with Et₃N at 80°C improves regioselectivity for fluorinated analogs . Contradictions arise in non-polar solvents (e.g., pentane/Et₂O), where yields drop to 21% due to poor solubility of intermediates . Optimization requires balancing solvent polarity and reaction time to avoid side reactions (e.g., ester hydrolysis).

Q. What role does the trifluoromethyl group play in structure-activity relationships (SAR)?

The -CF3 group induces strong electron-withdrawing effects, altering π-π stacking and hydrogen-bonding interactions with biological targets. In STAT3 inhibitors, it improves IC50 values by 3–5 fold compared to methyl or chloro substituents by enhancing binding to the SH2 domain . Computational studies (e.g., Hirshfeld surface analysis) corroborate its role in stabilizing ligand-protein interactions .

Q. How are discrepancies in spectroscopic data resolved for structurally similar derivatives?

Overlapping NMR signals (e.g., aromatic protons in polyhalogenated analogs) are resolved via 2D NMR (COSY, HSQC) or isotopic labeling. For instance, coupling constants (J = 8.6–9.1 Hz) differentiate para-substituted protons from meta/ortho isomers . Conflicting HRMS data require recalibration using internal standards (e.g., sodium formate clusters) .

Q. What strategies mitigate low yields in large-scale synthesis?

Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps, reducing byproducts. High-throughput screening identifies optimal catalysts (e.g., EDC/HOBt for amide coupling) and stoichiometric ratios (1.1 eq. thioglycolate to aldehyde) . Post-reaction purification via flash chromatography (silica gel, pentane/Et₂O) enhances scalability .

Data Contradiction Analysis

Q. Why do fluorinated derivatives exhibit variable biological activity despite similar synthetic pathways?

Fluorine’s position (e.g., 4-F vs. 6-F) drastically alters electronic properties. For example, 4-fluoro analogs show 10-fold higher antimicrobial activity than 6-fluoro derivatives due to improved membrane permeability and target engagement . This highlights the need for computational modeling (e.g., DFT for charge distribution analysis) to rationalize SAR trends.

Q. How do conflicting reports on reaction mechanisms for trifluoromethylation impact protocol design?

Early studies propose radical pathways using Umemoto reagents, while recent work favors electrophilic substitution with dibenzothiophenium triflates . Researchers must validate mechanistic assumptions via radical trapping experiments (e.g., TEMPO) or kinetic isotope effects to select optimal conditions.

Methodological Recommendations

Q. What analytical workflows ensure reproducibility in benzo[b]thiophene research?

  • Synthesis : Use anhydrous DMF under N2 for cyclization to prevent ester hydrolysis .
  • Characterization : Combine NMR (with NOE for stereochemistry) and HRMS for unambiguous structural assignment .
  • Biological Testing : Employ orthogonal assays (e.g., SPR for binding affinity, MIC for antimicrobial activity) to confirm target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
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Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

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